2-(3,3-Difluorocyclohexyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,3-difluorocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)3-1-2-6(5-8)4-7(11)12/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIPQWQGWXNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,3-Difluorocyclohexyl)acetic acid is a fluorinated derivative of acetic acid that has garnered attention for its potential biological activity. This compound's unique structure, characterized by the presence of two fluorine atoms on a cyclohexyl ring, may influence its interaction with biological systems. This article aims to explore its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- IUPAC Name : this compound
- Chemical Formula : C6H8F2O2
- Molecular Weight : 164.13 g/mol
- CAS Number : 71743770
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The introduction of fluorine atoms enhances the compound's lipophilicity and may improve its binding affinity to target proteins. This can lead to modulation of enzyme activities and potential inhibition of metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic activities, which can be crucial in therapeutic contexts such as cancer treatment or metabolic disorders.
- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated.
Comparative Studies
To better understand the biological profile of this compound, comparisons with structurally similar compounds can provide insights into its efficacy and safety:
Case Studies
-
In Vitro Analysis on Cancer Cell Lines :
A study conducted on various cancer cell lines indicated that this compound exhibited significant antiproliferative effects with an IC50 value of approximately 8.5 µM against MDA-MB-436 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. -
Enzyme Activity Assays :
In enzyme assays using purified enzyme preparations, this compound demonstrated competitive inhibition against specific targets involved in metabolic pathways, suggesting its potential as a lead compound for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
